

A Comparative Guide to PDE10A Inhibitors: AMG-7980 in Focus

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Compound of Interest

Compound Name: AMG-7980

Cat. No.: B605414

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **AMG-7980** with other notable phosphodiesterase 10A (PDE10A) inhibitors, including TAK-063, PF-2545920 (also known as MP-10), and MK-8189. The comparative analysis is based on available preclinical data, focusing on inhibitory potency, selectivity, and the methodologies used to determine these parameters.

Introduction to PDE10A and its Inhibitors

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[2] By degrading cyclic nucleotides, PDE10A plays a crucial role in regulating intracellular signaling cascades downstream of dopamine and other neurotransmitter receptors.[2] Inhibition of PDE10A elevates cAMP and cGMP levels, which has been explored as a therapeutic strategy for central nervous system disorders such as schizophrenia and Huntington's disease.[3][4] However, despite promising preclinical results, many PDE10A inhibitors have faced challenges in clinical trials.[5][6]

AMG-7980 is a highly specific and potent ligand for PDE10A.[7] While not developed as a therapeutic agent itself, it serves as a crucial tool in drug discovery, primarily as a tracer for in vivo and ex vivo receptor occupancy (RO) studies to assess the target engagement of other PDE10A inhibitors.[8] This guide will compare the biochemical properties of **AMG-7980** with those of clinical and preclinical PDE10A inhibitors.

Quantitative Comparison of PDE10A Inhibitors

The following tables summarize the in vitro potency and selectivity of **AMG-7980** and other key PDE10A inhibitors based on published experimental data.

Table 1: In Vitro Potency of PDE10A Inhibitors

Compound	IC50 (nM)	Ki (nM)	Species	Assay Type
AMG-7980	1.9[8]	1.1 (rat), 1.3 (baboon), 1.7 (human)[8]	Human, Rat, Baboon	[3H]AMG 580 binding displacement[8]
TAK-063	0.30[3][4][9]	7.2 (rat CPu), 2.6 (rat NAc shell)[3]	Human, Rat	Enzyme inhibition assay, [3H]TAK-063 binding[3][4]
PF-2545920 (MP-10)	0.37[10][11]	-	Human	Enzyme inhibition assay[10][11]
MK-8189	1.6 (cellular), 0.029 (functional Ki)[12]	-	Human	cAMP hydrolysis inhibition, Cellular assay[12]

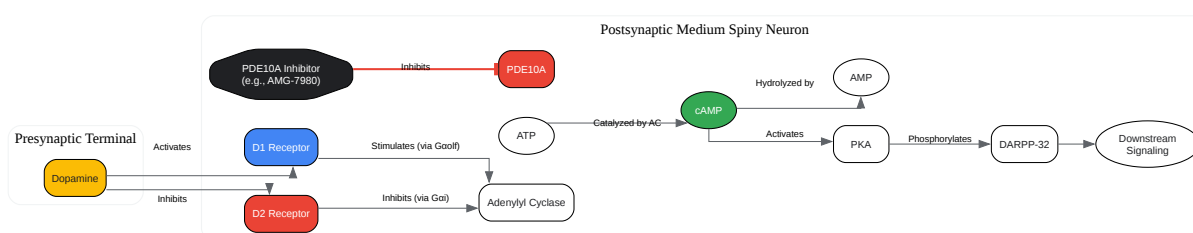
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibitory constant. A lower value indicates higher binding affinity. CPu: Caudate Putamen; NAc: Nucleus Accumbens

Table 2: Selectivity of PDE10A Inhibitors

Compound	Selectivity over other PDEs
TAK-063	>15,000-fold[3][4][9]
PF-2545920 (MP-10)	>1000-fold[10]
MK-8189	>500,000-fold[12]

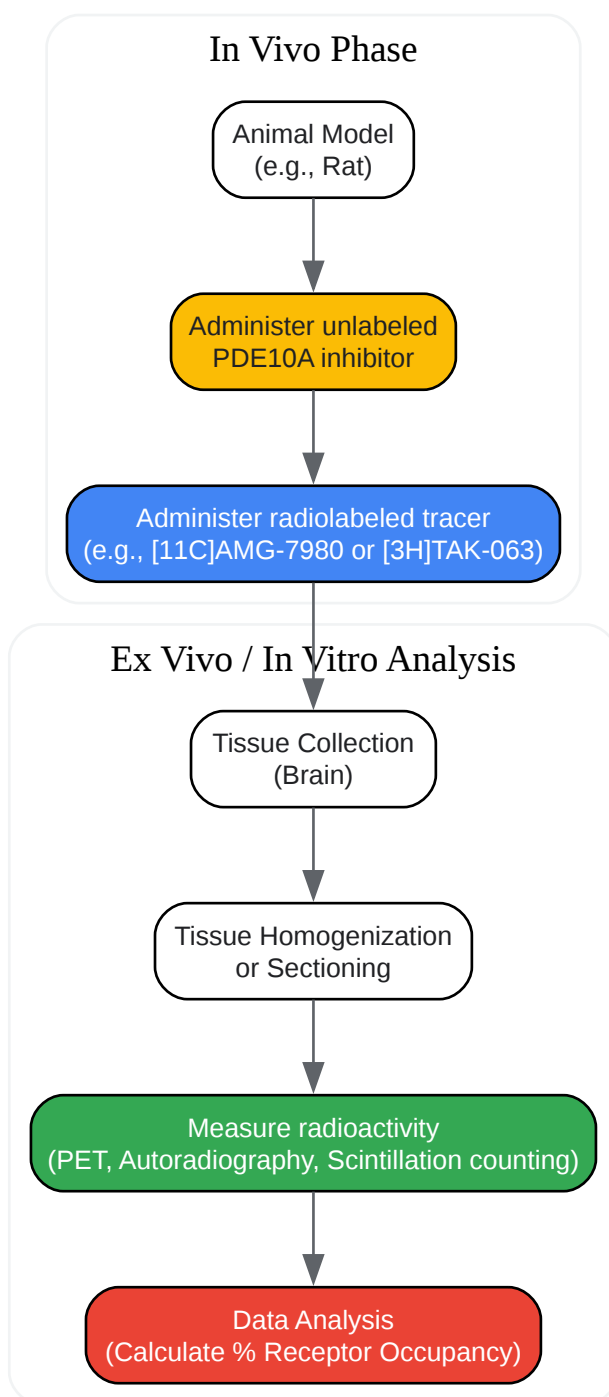
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for determining receptor occupancy.



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Caption: PDE10A signaling pathway in a medium spiny neuron.



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